5-[(difluoroacetyl)amino]-N-methyl-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
5-[(2,2-DIFLUOROACETYL)AMINO]-N-METHYL-1,2,3-THIADIAZOLE-4-CARBOXAMIDE is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,2-DIFLUOROACETYL)AMINO]-N-METHYL-1,2,3-THIADIAZOLE-4-CARBOXAMIDE typically involves the reaction of difluoroacetyl chloride with N-methylthiosemicarbazide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then cyclized to form the thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(2,2-DIFLUOROACETYL)AMINO]-N-METHYL-1,2,3-THIADIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoroacetyl group, where nucleophiles like amines or thiols can replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
5-[(2,2-DIFLUOROACETYL)AMINO]-N-METHYL-1,2,3-THIADIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with special properties
Mechanism of Action
The mechanism of action of 5-[(2,2-DIFLUOROACETYL)AMINO]-N-METHYL-1,2,3-THIADIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Known for its biological activities and used in drug development.
Difluoroacetyl hydrazides: Utilized as building blocks for the synthesis of fluorinated heterocycles.
Uniqueness
5-[(2,2-DIFLUOROACETYL)AMINO]-N-METHYL-1,2,3-THIADIAZOLE-4-CARBOXAMIDE is unique due to its combination of a difluoroacetyl group and a thiadiazole ring. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H6F2N4O2S |
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Molecular Weight |
236.20 g/mol |
IUPAC Name |
5-[(2,2-difluoroacetyl)amino]-N-methylthiadiazole-4-carboxamide |
InChI |
InChI=1S/C6H6F2N4O2S/c1-9-4(13)2-6(15-12-11-2)10-5(14)3(7)8/h3H,1H3,(H,9,13)(H,10,14) |
InChI Key |
KIRBHILRIFTFEX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(SN=N1)NC(=O)C(F)F |
Origin of Product |
United States |
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